Ethyl 2-cyano-3-methylpent-2-enoate
CAS No.: 759-51-3
Cat. No.: VC21124933
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 759-51-3 |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.20 g/mol |
| IUPAC Name | ethyl 2-cyano-3-methylpent-2-enoate |
| Standard InChI | InChI=1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3 |
| Standard InChI Key | WBPLDHMXQALQAT-UHFFFAOYSA-N |
| Isomeric SMILES | CC/C(=C(\C#N)/C(=O)OCC)/C |
| SMILES | CCC(=C(C#N)C(=O)OCC)C |
| Canonical SMILES | CCC(=C(C#N)C(=O)OCC)C |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-cyano-3-methylpent-2-enoate (CAS: 759-51-3) is characterized by its distinctive molecular structure containing multiple functional groups. The compound has a molecular formula of C9H13NO2 and a molecular weight of 167.20 g/mol . Its structure features a cyano group, an ester functional group, and a substituted alkene component, creating a multifunctional molecule with diverse chemical reactivity.
The compound exists primarily in the (E) configuration, often referred to as ethyl (E)-2-cyano-3-methylpent-2-enoate, though mixtures of geometric isomers can occur depending on synthesis methods . This geometric configuration is significant for its reactivity and applications in various chemical processes.
Physical and Chemical Properties
The physical and chemical properties of ethyl 2-cyano-3-methylpent-2-enoate are summarized in the table below:
The compound possesses a unique InChI identifier (InChI=1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3/b8-7+) and InChIKey (WBPLDHMXQALQAT-BQYQJAHWSA-N), which are important for its precise identification in chemical databases .
Synthesis Methods
Ethyl 2-cyano-3-methylpent-2-enoate can be synthesized through several methodological approaches, with the most common ones described below:
Knoevenagel Condensation
One of the primary methods for synthesizing this compound involves a Knoevenagel condensation reaction. This approach typically uses ethyl cyanoacetate as a starting material, which reacts with appropriate aldehyde derivatives in the presence of a base such as sodium ethoxide. The reaction sequence involves:
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Base-catalyzed deprotonation of the active methylene group in ethyl cyanoacetate
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Nucleophilic addition to the carbonyl compound
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Dehydration to form the desired alkene structure
Other Synthetic Routes
Alternative synthesis methods include:
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The reaction of ethyl acrylate with cyanoacetate derivatives through Michael addition followed by subsequent reactions to introduce the cyano group
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Multi-step processes involving condensation reactions of ethyl cyanoacetate with imidates in basic medium
These synthetic routes can be optimized for industrial-scale production through careful selection of catalysts, solvents, and reaction conditions to ensure high yield and purity of the final product.
Chemical Reactivity
The chemical reactivity of ethyl 2-cyano-3-methylpent-2-enoate is largely determined by its functional groups and the conjugated system present in the molecule.
Functional Group Reactivity
The compound exhibits reactivity patterns associated with its constituent functional groups:
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Cyano Group Reactivity: The cyano (C≡N) group can undergo hydrolysis to form carboxylic acids or amides, reduction to form amines, and various nucleophilic addition reactions .
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Ester Group Reactivity: The ester functional group is susceptible to hydrolysis, transesterification, and nucleophilic substitution reactions, which can be exploited for further derivatization.
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Alkene Reactivity: The substituted alkene moiety can participate in addition reactions, cycloadditions, and other transformations typical of alkenes.
Conjugated System
The presence of a conjugated system involving the cyano group, alkene, and carbonyl functionality creates a unique electronic distribution that influences the compound's reactivity. This conjugated system can participate in various electrophilic and nucleophilic reactions, as well as cycloaddition processes .
Applications in Organic Synthesis
Ethyl 2-cyano-3-methylpent-2-enoate serves as a versatile building block in organic synthesis due to its multifunctional nature.
Precursor for Complex Molecules
The compound is utilized as a precursor for the synthesis of more complex organic molecules through:
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Conversion of nitriles to aliphatic esters
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Synthesis of cyanoacetic acids
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Formation of alkylating agents
Pharmaceutical Intermediates
In medicinal chemistry, ethyl 2-cyano-3-methylpent-2-enoate has been employed in the synthesis of pharmaceutically relevant compounds, including:
Spectroscopic Characterization
Spectroscopic data for ethyl 2-cyano-3-methylpent-2-enoate has been reported in various databases and can be used for its identification and structural confirmation.
Infrared Spectroscopy
The compound exhibits characteristic IR absorption bands for:
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C≡N stretching (cyano group)
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C=O stretching (ester carbonyl)
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C=C stretching (alkene functionality)
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy provides valuable structural information about the compound, with characteristic chemical shifts for various proton and carbon environments in the molecule .
Research Findings and Future Directions
Recent research has explored the potential of ethyl 2-cyano-3-methylpent-2-enoate in various fields beyond its traditional applications.
Crystallographic Studies
X-ray crystallographic analysis has been performed on related compounds to determine their precise geometric configurations. For instance, studies have demonstrated that structurally similar compounds like ethyl 3-amino-2-cyano-4-phenylbut-2-enoate exhibit specific geometric configurations, which has implications for understanding the stereochemistry of ethyl 2-cyano-3-methylpent-2-enoate and related compounds .
Comparative Studies
Researchers have conducted comparative studies between ethyl 2-cyano-3-methylpent-2-enoate and structurally similar compounds, such as:
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Ethyl cyanoacetate (a simpler ester with similar reactivity but lacking the additional alkyl substitutions)
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Methyl (3E)-2-cyano-3-methyl-3-pentenoate (a methyl ester analog)
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Ethyl (3E)-2-cyano-3-ethyl-2-methyl-3-pentenoate (a more substituted analog with different steric requirements)
These comparative studies help elucidate structure-activity relationships and guide the selection of appropriate reagents for specific synthetic applications.
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